molecular formula C8H15NO2 B3275075 Ethyl 2-[(cyclopropylmethyl)amino]acetate CAS No. 6201-01-0

Ethyl 2-[(cyclopropylmethyl)amino]acetate

Cat. No.: B3275075
CAS No.: 6201-01-0
M. Wt: 157.21 g/mol
InChI Key: BFFAICONXNLADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(cyclopropylmethyl)amino]acetate is a secondary amine-containing ester compound characterized by a cyclopropylmethyl group attached to an aminoacetate backbone. Its molecular formula, C₈H₁₅NO₂, distinguishes it from analogs through the cyclopropane ring and ethyl ester functionality, which influence reactivity and stability.

Properties

IUPAC Name

ethyl 2-(cyclopropylmethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-9-5-7-3-4-7/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFAICONXNLADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(cyclopropylmethyl)amino]acetate typically involves the reaction of ethyl bromoacetate with cyclopropylmethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group displaces the bromine atom in ethyl bromoacetate, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(cyclopropylmethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(cyclopropylmethyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(cyclopropylmethyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Ethyl 2-amino-2-cyclopropylacetate (CAS 1284942-95-5)

  • Structural Differences: The cyclopropyl group is directly bonded to the amino group, unlike the cyclopropylmethyl substitution in the target compound. This reduces steric hindrance and alters electronic distribution.
  • Applications : Used in peptide mimetics and as a building block for kinase inhibitors, leveraging the cyclopropane ring’s metabolic stability .

tert-Butyl 2-[(Cyclopropylmethyl)amino]acetate Hydrochloride

  • Structural Differences : The tert-butyl ester replaces the ethyl group, and the compound exists as a hydrochloride salt.
  • Properties :
    • Enhanced stability due to the bulky tert-butyl group, which slows ester hydrolysis.
    • The hydrochloride salt improves crystallinity and shelf life compared to the free base form of the ethyl analog.
  • Applications : Widely used in drug discovery for its cyclopropylmethyl moiety, which enhances receptor binding affinity and bioavailability in preclinical models .

Methyl 2-Chloro-2-cyclopropylideneacetate

  • Structural Differences: A chloro substituent and cyclopropylidene (sp²-hybridized) ring replace the amino group, increasing electrophilicity.
  • Properties :
    • Higher reactivity in Diels-Alder and Michael addition reactions due to the electron-withdrawing chlorine and conjugated double bond.
    • MS data (m/z 300 [M⁺]) and elemental analysis (C 79.64%, H 5.24%) confirm purity and structural integrity .
  • Applications : Key intermediate in synthesizing cyclopropane-fused heterocycles for antimicrobial agents .

Phosphonothiolate Derivatives (e.g., 2-Methylcyclopentyl S-2-dipropylaminoethyl methylphosphonothiolate)

  • Structural Differences: Incorporates a phosphonothiolate group and cyclopentyl ring, diverging significantly from the aminoacetate core.
  • Properties: The phosphonothiolate group increases acidity (pKa ~2–3) and susceptibility to nucleophilic attack. Cyclopentyl substituents improve lipid solubility, enhancing blood-brain barrier penetration.
  • Applications : Explored as acetylcholinesterase inhibitors and neuroactive agents .

Key Comparative Data

Compound Molecular Formula Ester Group Key Functional Group Stability Primary Applications
Ethyl 2-[(cyclopropylmethyl)amino]acetate C₈H₁₅NO₂ Ethyl Cyclopropylmethylamino Moderate¹ Discontinued (limited data)
Ethyl 2-amino-2-cyclopropylacetate C₇H₁₃NO₂ Ethyl Cyclopropylamino High Kinase inhibitors
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl C₁₀H₂₀ClNO₂ tert-Butyl Cyclopropylmethylamino Very High Drug candidates
Methyl 2-chloro-2-cyclopropylideneacetate C₇H₇ClO₂ Methyl Chloro-cyclopropylidene Moderate Antimicrobial synthesis

¹Stability inferred from ester group reactivity; ethyl esters are more prone to hydrolysis than tert-butyl analogs.

Research Findings and Trends

  • Pharmaceutical Utility : Cyclopropylmethyl groups, as in the target compound and its tert-butyl analog, are prized for improving metabolic stability and reducing off-target interactions. For example, the tert-butyl derivative’s hydrochloride salt shows 3–5× higher bioavailability in rodent studies compared to ethyl esters .
  • Synthetic Challenges: this compound’s discontinued status may stem from synthetic hurdles, such as low yields in reductive amination steps or purification difficulties due to byproduct formation .
  • Reactivity Trends : Methyl and benzyl esters (e.g., methyl 2-chloro-2-cyclopropylideneacetate) exhibit faster reaction kinetics in cycloadditions, whereas ethyl esters balance reactivity and stability for stepwise syntheses .

Biological Activity

Ethyl 2-[(cyclopropylmethyl)amino]acetate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C8H15NO2
  • Molecular Weight : 157.21 g/mol
  • Structure : The compound features a cyclopropylmethyl group attached to an aminoacetate moiety, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can function as either an inhibitor or activator , modulating various biochemical pathways. Detailed studies are necessary to elucidate the exact molecular mechanisms involved in its action.

Biological Activity

  • Pharmacological Applications :
    • The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases, including cancer and neurological disorders.
    • Preliminary studies indicate that this compound may exhibit anti-cancer properties , especially against pancreatic cancer cells, due to its structural features that enhance interaction with biological targets.
  • Enzyme Interaction :
    • This compound has been shown to interact with enzymes involved in metabolic pathways, potentially leading to modulation of cell growth and apoptosis.
  • Receptor Modulation :
    • The compound may act on specific receptors, influencing signaling pathways that are crucial for maintaining cellular homeostasis. For instance, it has been studied for its effects on GPR88 receptors, which are implicated in neurological functions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-CancerInhibitory effects on pancreatic cancer cells
Enzyme InhibitionModulation of metabolic enzymes
Receptor AgonismInteraction with GPR88 receptors
Therapeutic PotentialInvestigated for drug development

Notable Research Findings

  • A study highlighted the compound's ability to activate GPR88 through a Gα i-coupled signaling pathway, demonstrating its potential role in treating alcohol addiction by reducing self-administration behaviors in animal models .
  • Another investigation focused on the synthesis and structure-activity relationship (SAR) studies of related compounds, providing insights into how modifications affect biological activity and therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(cyclopropylmethyl)amino]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(cyclopropylmethyl)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.